molecular formula C8H14O2 B112517 2,2-Dimethyltetrahydropyran-4-carbaldehyde CAS No. 34941-21-4

2,2-Dimethyltetrahydropyran-4-carbaldehyde

Cat. No. B112517
CAS RN: 34941-21-4
M. Wt: 142.2 g/mol
InChI Key: LQCOXFCJGIILHS-UHFFFAOYSA-N
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Description

2,2-Dimethyltetrahydropyran-4-carbaldehyde is a chemical compound with the empirical formula C8H14O2 . It has a molecular weight of 142.20 g/mol . The compound is solid in form .


Molecular Structure Analysis

The IUPAC name for this compound is 2,2-dimethyloxane-4-carbaldehyde . The InChI string is InChI=1S/C8H14O2/c1-8(2)5-7(6-9)3-4-10-8/h6-7H,3-5H2,1-2H3 . The canonical SMILES string is CC1(CC(CCO1)C=O)C .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 142.20 g/mol . It has a XLogP3-AA value of 0.7, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 1 rotatable bond . The exact mass and monoisotopic mass are 142.099379685 g/mol . The topological polar surface area is 26.3 Ų , and it has 10 heavy atoms .

Scientific Research Applications

Synthesis and Bacteriostatic Effects

2,5-Bis(alkylsulfanyl)-2,3-dihydro-4H-pyran-2carbaldehydes, which are derivatives of 2,2-Dimethyltetrahydropyran-4-carbaldehyde, have been noted for their bacteriostatic effects. Specifically, 2,5-Bis(butylsulfanyl)-2,3-dihydro-4H-pyran-2-carbaldehyde is recognized as a potent and safe antiseptic. The reactions of this compound with alcohols to obtain biologically active derivatives have been extensively studied, revealing unique characteristics in their reaction pathways and the formation of diastereoisomeric mixed acetals (Keiko et al., 2008).

Polyaddition Reactions

The compound has been used in polyaddition reactions with metal complexes. For instance, 3,4-dihydro-2,5-dimethyl-2H-pyran-2-carbaldehyde was oxidized with air in the presence of polymeric metal complexes, leading to the formation of cyclic oligo(acetal-esters). This demonstrates its potential in creating complex molecular structures with varied applications (Maślińska-Solich et al., 1995).

Application in Total Synthesis

2,2-Dimethyltetrahydropyran-4-carbaldehyde has been pivotal in the synthesis of tetrahydropyranone rings, which are key components in several natural products. A notable application is in the total synthesis of cyanolide A, highlighting its utility in complex organic synthesis and pharmaceutical research (Tay et al., 2013).

Phototransformations

The photolysis of 2,2-dimethyltetrahydropyran-4-one, a related compound, has been studied to understand its behavior under light exposure. This research provides insights into the potential photochemical applications of 2,2-Dimethyltetrahydropyran-4-carbaldehyde (Serebryakov et al., 1986).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . The precautionary statements include P301 (If swallowed), P312 (Call a poison center or doctor if you feel unwell), and P330 (Rinse mouth) . The compound is not applicable for flash point .

properties

IUPAC Name

2,2-dimethyloxane-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(2)5-7(6-9)3-4-10-8/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCOXFCJGIILHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481578
Record name 2,2-Dimethyloxane-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyltetrahydropyran-4-carbaldehyde

CAS RN

34941-21-4
Record name 2,2-Dimethyloxane-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyloxane-4-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-(methoxymethylene)-2,2-dimethyltetrahydro-2H-pyran (4.00 g) in THF (20 mL) were added water (8.0 mL) and p-toluenesulfonic acid (4.90 g), and the mixture was stirred at room temperature for 20 hr. To the reaction mixture was added water, and the mixture was extracted with diethyl ether. The extract was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/petroleum ether) to give the title compound (2.20 g) as a colorless oil.
Name
4-(methoxymethylene)-2,2-dimethyltetrahydro-2H-pyran
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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